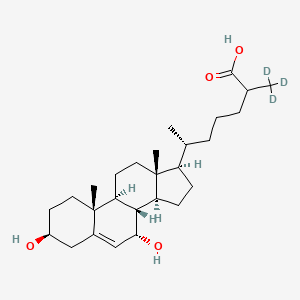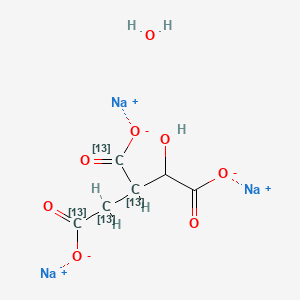
trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Trisodium citrate dihydrate is synthesized by the complete neutralization of citric acid with high-purity sodium hydroxide or sodium carbonate, followed by crystallization . The reaction typically occurs under controlled conditions to ensure the purity and quality of the final product.
Industrial Production Methods
In industrial settings, the production of trisodium citrate dihydrate involves large-scale neutralization processes. The citric acid is dissolved in water, and sodium hydroxide or sodium carbonate is added gradually while maintaining the pH at a specific level. The solution is then concentrated and cooled to induce crystallization, resulting in the formation of trisodium citrate dihydrate crystals .
化学反応の分析
Types of Reactions
Trisodium citrate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced in the presence of suitable reducing agents.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with trisodium citrate dihydrate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxylic acids, while reduction reactions may produce various alcohols .
科学的研究の応用
Trisodium citrate dihydrate has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of trisodium citrate dihydrate involves its ability to chelate metal ions, particularly calcium ions. This chelation disrupts various biological processes, such as blood clotting, by preventing the formation of calcium-dependent complexes . The compound’s molecular targets include calcium ions and other metal ions involved in biological pathways .
類似化合物との比較
Similar Compounds
Disodium hydrogen citrate: Another citrate salt with similar properties but different sodium content.
Monosodium citrate: A citrate salt with a single sodium ion, used in similar applications but with different reactivity.
Uniqueness
Trisodium citrate dihydrate is unique due to its specific sodium content and crystalline structure, which provide distinct buffering and chelating properties. Its ability to form stable complexes with metal ions makes it particularly valuable in various industrial and medical applications .
特性
分子式 |
C6H7Na3O8 |
|---|---|
分子量 |
280.05 g/mol |
IUPAC名 |
trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate;hydrate |
InChI |
InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;;1H2/q;3*+1;/p-3/i1+1,2+1,3+1,5+1;;;; |
InChIキー |
BPEHKAXIRZOKIS-ASWAQFBVSA-K |
異性体SMILES |
[13CH2]([13CH](C(C(=O)[O-])O)[13C](=O)[O-])[13C](=O)[O-].O.[Na+].[Na+].[Na+] |
正規SMILES |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


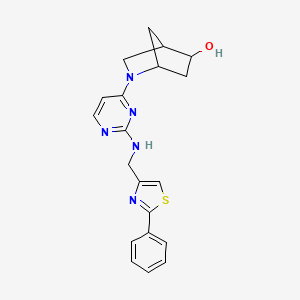
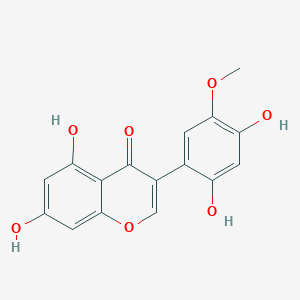
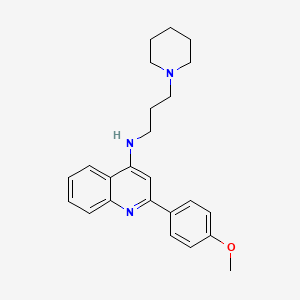
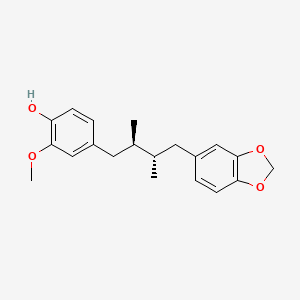
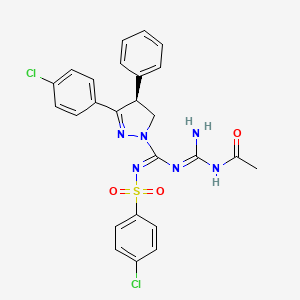
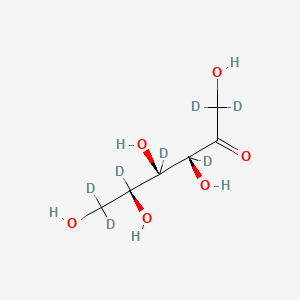
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15140372.png)
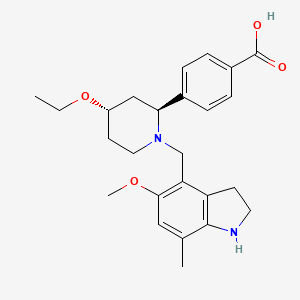
![benzyl N-[(2S)-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]hexan-2-yl]carbamate](/img/structure/B15140393.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15140397.png)
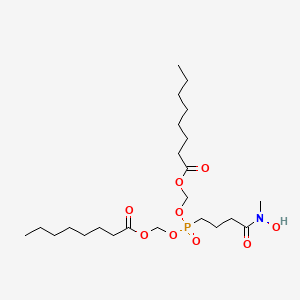
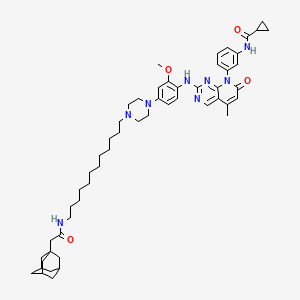
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-pyridin-3-ylpyrrolidin-1-yl)-1H-purin-6-one](/img/structure/B15140408.png)
